molecular formula C3H7BrO B3082707 1-Bromopropane-2-OL CAS No. 113429-86-0

1-Bromopropane-2-OL

Cat. No. B3082707
CAS RN: 113429-86-0
M. Wt: 138.99 g/mol
InChI Key: WEGOLYBUWCMMMY-GSVOUGTGSA-N
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Description

1-Bromopropane-2-OL, also known as 2-Hydroxypropyl bromide or Propylene bromohydrin, is an organobromine compound . It is a colorless liquid that is used as a solvent . It has a characteristic hydrocarbon odor . Its industrial applications increased dramatically in the 21st century due to the phasing out of chlorofluorocarbons and chloroalkanes .


Synthesis Analysis

The synthesis of 1-Bromopropane-2-OL involves a nucleophilic substitution reaction between halogenoalkanes and hydroxide ions . If a halogenoalkane is heated under reflux with a solution of sodium or potassium hydroxide, the halogen is replaced by -OH and an alcohol is produced . For example, using 1-bromopropane as a typical primary halogenoalkane, the bromine (or other halogen) in the halogenoalkane is simply replaced by an -OH group .


Molecular Structure Analysis

The molecular formula of 1-Bromopropane-2-OL is C3H7BrO . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

1-Bromopropane-2-OL undergoes nucleophilic substitution reactions with hydroxide ions . The hydroxide ion hits one of the hydrogen atoms in the CH3 group and pulls it off. This leads to a cascade of electron pair movements resulting in the formation of a carbon-carbon double bond, and the loss of the bromine as Br- .


Physical And Chemical Properties Analysis

1-Bromopropane-2-OL is a colorless liquid . It has a molar mass of 122.993 g·mol−1 . It has a density of 1.354 g mL−1 . It has a melting point of −110.5 °C and a boiling point of 70.3 to 71.3 °C . It is soluble in water, ethanol, and diethyl ether .

Scientific Research Applications

Neurotoxicity and Reproductive Toxicity

  • Neurotoxic and Reproductive Effects : 1-Bromopropane is recognized for its neurotoxic and reproductive effects. In animal studies, exposure to 1-bromopropane has been associated with neurologic abnormalities, including decreased sensation, paresthesia, and headaches, as well as reproductive toxicity, affecting spermiation in male rats and disrupting follicle development in female rats (Ichihara, 2005).

Biochemical Changes in the Central Nervous System

  • Biochemical Changes in CNS : Exposure to 1-bromopropane causes dose-dependent biochemical changes in the central nervous system (CNS) of rats. Key changes include decreased neurospecific gamma-enolase, total glutathione, and nonprotein sulfhydryl groups, which suggest a primary impact on neurons and potential glutathione depletion as a neurotoxic mechanism (Wang et al., 2002).

Mechanism of Action

The mechanism of action for the reaction of 1-Bromopropane-2-OL involves an initial ionisation of the halogenoalkane, followed by a very rapid attack by the hydroxide ion on the carbocation (carbonium ion) formed . This is an example of nucleophilic substitution .

Safety and Hazards

Exposure to 1-Bromopropane-2-OL can cause irritation (for example, of the eyes, mucous membranes, upper airways, and skin) and can damage the nervous system . Neurologic effects can appear as headaches, dizziness, loss of consciousness, slurred speech, confusion, difficulty walking, muscle twitching, and/or loss of feeling in arms and legs .

properties

IUPAC Name

(2R)-1-bromopropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGOLYBUWCMMMY-GSVOUGTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromopropane-2-OL

CAS RN

113429-86-0
Record name 1-Bromo-2-propanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113429860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-BROMO-2-PROPANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNI3HM9S9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Propylene bromohydrin (1.00 ml/hour) and helium (2.0 ml/minute) were passed through a reactor that was packed with 3.0000 gram M1, which was heated to 100° C. Within the first 2 hours, an average propylene bromohydrin conversion of 35%, with 50% propylene oxide average selectivity and 50% acetone selectivity was obtained. In the second hour, only propylene oxide was obtained.
Quantity
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Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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